molecular formula C17H14ClNO5S B3548952 5-({[(2-chlorobenzyl)thio]acetyl}amino)isophthalic acid

5-({[(2-chlorobenzyl)thio]acetyl}amino)isophthalic acid

Cat. No. B3548952
M. Wt: 379.8 g/mol
InChI Key: PYTGEFKSQBIFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The reactivity of “5-({[(2-chlorobenzyl)thio]acetyl}amino)isophthalic acid” would depend on its functional groups. The carboxylic acid groups could undergo reactions such as esterification or amide formation. The amino group could participate in reactions like acylation or alkylation. The thioether group might be involved in oxidation or substitution reactions .

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action for “5-({[(2-chlorobenzyl)thio]acetyl}amino)isophthalic acid”. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s used as a reagent in chemical reactions, its mechanism of action would depend on the specific reaction conditions and the other reactants present .

Safety and Hazards

The safety and hazards associated with “5-({[(2-chlorobenzyl)thio]acetyl}amino)isophthalic acid” would depend on factors like its reactivity, toxicity, and environmental impact. For instance, the presence of a chlorobenzyl group could potentially make it hazardous due to the generation of toxic chlorinated compounds under certain conditions .

Future Directions

The future directions for research on “5-({[(2-chlorobenzyl)thio]acetyl}amino)isophthalic acid” could include exploring its potential applications in various fields. For instance, it could be studied for its potential use in organic synthesis, medicinal chemistry, or materials science. Additionally, more research could be done to fully characterize its physical and chemical properties, and to optimize its synthesis .

properties

IUPAC Name

5-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5S/c18-14-4-2-1-3-10(14)8-25-9-15(20)19-13-6-11(16(21)22)5-12(7-13)17(23)24/h1-7H,8-9H2,(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTGEFKSQBIFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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